

TAK-593 long-acting inhibition maintenance strategies

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

Cat. No.: S548095

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TAK-593 Fact Sheet

For a quick overview, the table below summarizes the core characteristics of **TAK-593**.

Property	Description
Full Name	N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [1]
CAS Number	1005780-62-0 [2] [3]
Molecular Weight	445.47 g/mol [2] [3]
Mechanism of Action	Potent and selective inhibitor of VEGFR and PDGFR receptor tyrosine kinase families; acts via a two-step slow-binding mechanism with an extremely long residence time on its targets [1] [4].
Primary Targets & IC50	VEGFR1 (3.2 nM), VEGFR2 (0.95 nM), VEGFR3 (1.1 nM), PDGFR α (4.3 nM), PDGFR β (13 nM) [2] [3].
Physicochemical Properties	Appears as a white solid powder. Soluble in DMSO (\geq 48.5 mg/mL). Store powder at -20°C in a desiccated environment [2] [3].

Core Experimental Protocols

Here are detailed methodologies for key experiments involving **TAK-593**, as cited in the literature.

Enzyme Assay for VEGFR2 Inhibition [3]

This protocol measures the direct inhibition of VEGFR2 kinase activity.

- **Principle:** The assay quantifies the phosphorylation of a biotinylated polyGluTyr substrate by VEGFR2 in the presence of ATP and **TAK-593**.
- **Procedure:**
 - Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 5 mM MgCl₂, 0.01% Tween-20, and 2 mM DTT.
 - To each well, add 0.1 nM of VEGFR2 and the test compound (**TAK-593**). Pre-incubate for **5 minutes** at room temperature.
 - Initiate the catalytic reaction by adding ATP to a final concentration of **10 µM** and the biotinylated polyGluTyr substrate at **0.1 µg/mL**.
 - Stop the reaction by adding **25 µL of 100 mM EDTA**.
 - Detect the phosphorylated product using a homogenous time-resolved fluorescence (HTRF) or AlphaScreen method by adding streptavidin-coated donor and acceptor beads. Incubate overnight in the dark.
 - Read the plate using an appropriate plate reader.

Cell Proliferation Assay (HUVEC) [1] [3]

This assay evaluates the anti-proliferative effect of **TAK-593** on VEGF-stimulated human umbilical vein endothelial cells (HUVECs).

- **Principle:** The assay measures the ability of **TAK-593** to inhibit VEGF-driven endothelial cell proliferation.
- **Procedure:**
 - Seed HUVECs in a 96-well plate at a density of **3,000 cells/well** in Human Endothelial-SFM Growth Medium supplemented with 3% FBS. Culture overnight at 37°C with 5% CO₂.
 - The next day, add **TAK-593** at various concentrations, followed by the addition of **60 ng/mL VEGF**.
 - Culture the cells for **5 days**.

- Assess cell proliferation using a colorimetric WST-8 formazan assay (e.g., Cell Counting Kit-8). Add the reagent to each well and measure the absorbance according to the manufacturer's instructions.

In Vivo Dosing Protocol (Mouse Xenograft Model) [1]

This describes a common in vivo protocol for evaluating the anti-tumor efficacy of **TAK-593**.

- **Principle:** To assess the compound's ability to inhibit tumor growth in a live animal model.
- **Procedure:**
 - Establish tumor xenografts by subcutaneously implanting human cancer cells (e.g., A549 lung carcinoma, MKN45 gastric cancer) into immunodeficient mice.
 - Once tumors are established, administer **TAK-593** orally, formulated in a **0.5% methylcellulose solution**.
 - A typical efficacious dose is **0.25 mg/kg**, administered **twice daily**.
 - Monitor tumor volumes regularly by caliper measurement and calculate volume using the formula: $(\text{Length} \times \text{Width}^2) \times 1/2$.
 - Body weight should be monitored as an indicator of compound tolerability.

Troubleshooting FAQs

Q1: My TAK-593 solution appears cloudy or has precipitate. How can I improve solubility?

- **A: TAK-593** has a solubility of ≥ 48.5 mg/mL in DMSO [2]. For a higher concentration, warm the vial at **37°C** and briefly shake it in an ultrasonic bath [2]. For in vivo studies, a recommended formulation is to prepare a sequential solution in **10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline** [3]. Always prepare stock solutions fresh on the day of use, or store them at **-20°C** for short-term use.

Q2: I am not observing the expected inhibition in my cellular phosphorylation assay. What could be wrong?

- **A:** Consider the following steps:
 - **Pre-incubation is Critical:** **TAK-593** is a slow-binding inhibitor [4]. Ensure you pre-incubate the compound with the cells or enzyme for a sufficient time (**at least 2 hours** for cells [1]) before adding the growth factor (VEGF/PDGF) stimulus.
 - **Check Reagent Stability:** Verify the activity and concentration of your growth factors (VEGF, PDGF-BB).

- **Confirm Pathway Activation:** Include a positive control (cells stimulated with VEGF but no inhibitor) to ensure the phosphorylation pathway is being adequately activated.

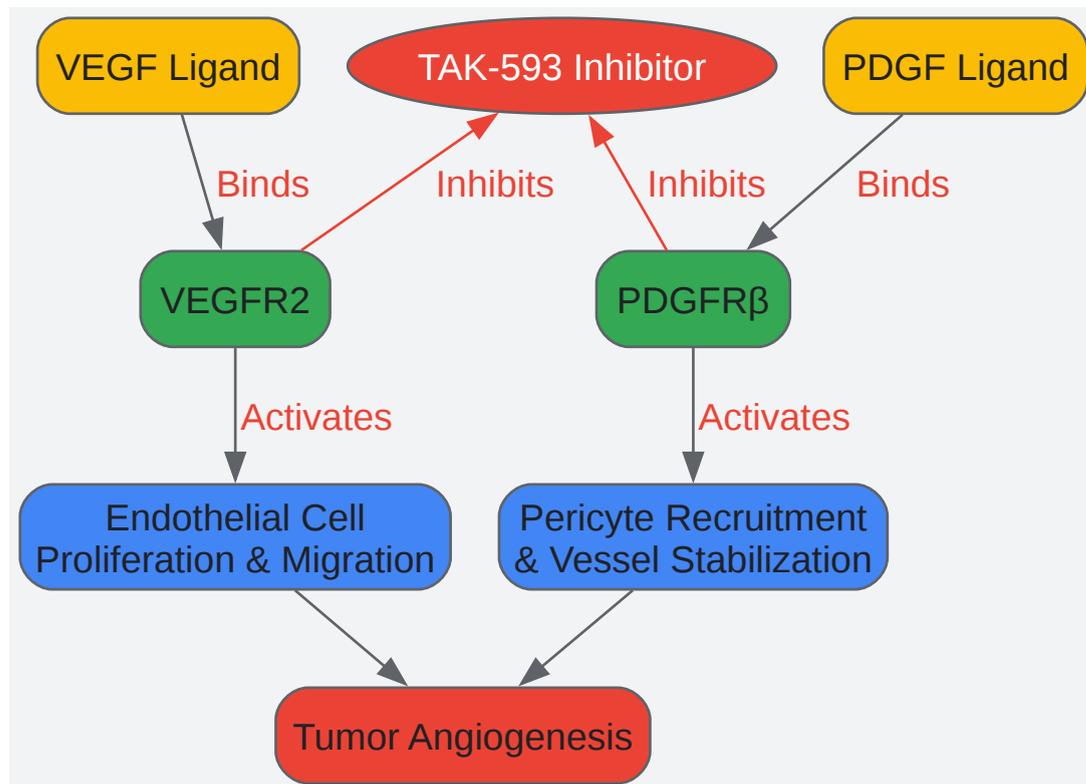
Q3: The in vivo anti-tumor effect of TAK-593 persists longer than its plasma concentration. Is this normal?

- **A:** Yes, this is a hallmark of **TAK-593**'s mechanism. It exhibits an extremely long **residence time** on its targets (VEGFR2 and PDGFR β), with a dissociation half-life of over **17 hours** [4]. This means the pharmacodynamic effect (inhibition of phosphorylation) lasts long after the compound has been cleared from the bloodstream [1]. This property should be factored into your dosing schedule design.

Mechanism of Action and Workflow

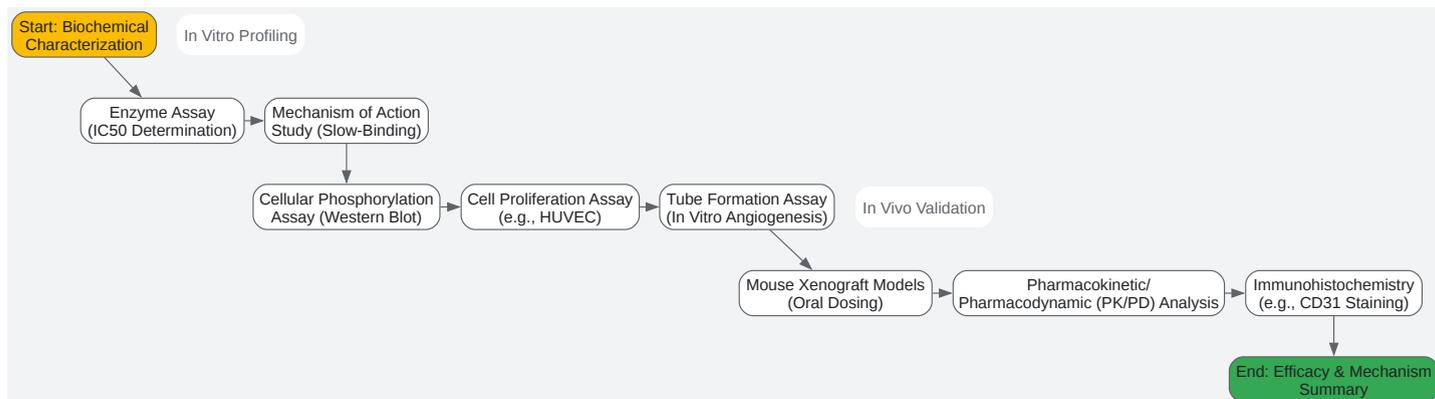
The following diagrams illustrate the key mechanistic and experimental concepts to guide your research.

Diagram 1: TAK-593 Inhibits Key Angiogenic Signaling Pathways



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Diagram 2: Experimental Workflow for Profiling TAK-593



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References

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